molecular formula C11H12N2O B2692485 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile CAS No. 1368615-99-9

4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile

Cat. No.: B2692485
CAS No.: 1368615-99-9
M. Wt: 188.23
InChI Key: GUGBUMPRAFZQTD-UHFFFAOYSA-N
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Description

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is a heterocyclic compound that features a pyridine ring fused to a tetrahydropyran ring with a nitrile group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile typically involves multicomponent reactions (MCRs) due to their efficiency and atom economy. One common method involves the reaction of substituted aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under catalytic conditions such as nanocatalysis, transition metal catalysis, acid-base catalysis, and organocatalysis .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity would be essential for industrial applications.

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other functional groups.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce amines.

Scientific Research Applications

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The pyridine ring can participate in π-π stacking interactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of biological pathways, leading to various effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Pyridin-2-yl)tetrahydro-2H-pyran-4-carbonitrile is unique due to the presence of both the pyridine and tetrahydropyran rings, which confer distinct chemical and biological properties. This dual-ring system allows for a broader range of interactions and applications compared to simpler analogs.

Properties

IUPAC Name

4-pyridin-2-yloxane-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O/c12-9-11(4-7-14-8-5-11)10-3-1-2-6-13-10/h1-3,6H,4-5,7-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUGBUMPRAFZQTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)C2=CC=CC=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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